molecular formula C22H17FO3 B11600121 3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

Cat. No.: B11600121
M. Wt: 348.4 g/mol
InChI Key: OOSNLCPJMPBAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one is a complex organic compound with the molecular formula C22H17FO3. It is known for its unique structure, which includes a fluorophenyl group, a methyl group, and a benzo-furo-chromen backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 4-hydroxycoumarin and β-nitroalkenes via a Lewis acid-catalyzed formal [3 + 2] annulation protocol . This reaction proceeds through a cascade of Michael addition, nucleophilic addition, and elimination steps.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would be applied to ensure the compound’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzo-furo-chromen core can facilitate interactions with various biological molecules. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one is unique due to its specific combination of functional groups and its benzo-furo-chromen core.

Properties

Molecular Formula

C22H17FO3

Molecular Weight

348.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-[1]benzofuro[6,7-c]isochromen-7-one

InChI

InChI=1S/C22H17FO3/c1-12-10-18-20(15-4-2-3-5-16(15)22(24)26-18)21-19(12)17(11-25-21)13-6-8-14(23)9-7-13/h6-11H,2-5H2,1H3

InChI Key

OOSNLCPJMPBAKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.